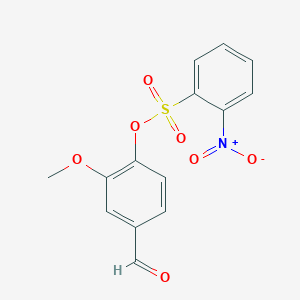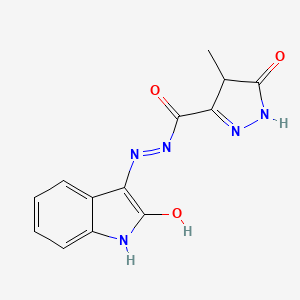![molecular formula C18H18N2O4 B5117691 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as TMI, is a synthetic compound that has been widely used in scientific research. TMI belongs to the class of indole derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves its ability to inhibit the activity of various enzymes and proteins involved in cellular processes. 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and protect against oxidative stress. 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to study the specific pathways and processes involved in various diseases. However, one limitation of using 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is its potential toxicity. 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to be toxic to some cell types at high concentrations, and caution should be exercised when using it in experiments.
Direcciones Futuras
There are several future directions for the study of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of research is the development of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one derivatives with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in vivo. Additionally, the potential use of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic applications. Its ability to selectively target specific enzymes and proteins makes it a valuable tool for scientific research. However, caution should be exercised when using 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
Métodos De Síntesis
The synthesis of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the condensation of 3,4,5-trimethoxyaniline and isatin in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid or ethanol, and the product is obtained by filtration and recrystallization. The purity of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be confirmed by spectroscopic techniques such as IR and NMR.
Aplicaciones Científicas De Investigación
3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been widely used in scientific research due to its potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-8-11(9-16(23-2)17(15)24-3)19-10-13-12-6-4-5-7-14(12)20-18(13)21/h4-10,20-21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOREADUZVGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5117623.png)

![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5117630.png)
![ethyl 5-acetyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5117631.png)


![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)
